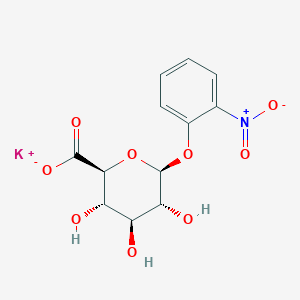

2-Nitrophenyl beta-D-glucuronide

Description

BenchChem offers high-quality 2-Nitrophenyl beta-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrophenyl beta-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H12KNO9 |

|---|---|

Molecular Weight |

353.32 g/mol |

IUPAC Name |

potassium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylate |

InChI |

InChI=1S/C12H13NO9.K/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-4-2-1-3-5(6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/q;+1/p-1/t7-,8-,9+,10-,12+;/m0./s1 |

InChI Key |

PSTZQJRGUIDEPT-BLKPXHQLSA-M |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[K+] |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

2-Nitrophenyl beta-D-glucuronide chemical structure

Topic: 2-Nitrophenyl

Executive Summary

2-Nitrophenyl

This guide provides a rigorous technical breakdown of the molecule's architecture, reaction mechanics, and experimental protocols, with a critical focus on distinguishing it from its structural analogs to prevent common experimental errors.[2]

Part 1: Molecular Architecture & Physicochemical Properties[1][2]

The efficacy of 2-nitrophenyl

Chemical Specifications

| Property | Specification |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylic acid |

| Common Name | 2-Nitrophenyl |

| CAS Number | 137629-36-8 |

| Molecular Formula | |

| Molecular Weight | 315.23 g/mol |

| Aglycone | 2-Nitrophenol (o-Nitrophenol) |

| Solubility | Soluble in water; highly soluble in DMSO/DMF.[1][2][3] |

| Appearance | White to off-white crystalline powder.[1][2] |

| Stability | Hydrolytically stable at neutral pH; sensitive to spontaneous hydrolysis at pH > 8.5 or high temperatures. |

Structural Logic

The molecule consists of

-

The Glycosidic Bond: The

-configuration is the target for E. coli -

The Aglycone (Reporter): The ortho-position of the nitro group (

) on the phenyl ring creates a steric and electronic environment distinct from the para-isomer.[1][2] Upon cleavage, 2-nitrophenol is released.[1][2]

Part 2: Mechanistic Principles

The assay principle relies on the enzymatic hydrolysis of the colorless substrate to release the chromophore.[4]

Reaction Mechanism

-Glucuronidase catalyzes the hydrolysis of the glycosidic bond. The reaction proceeds via a retention mechanism involving a glutamic acid residue in the enzyme active site.Reaction Equation:

Pathway Visualization

Figure 1: Enzymatic hydrolysis pathway of 2-nitrophenyl

Part 3: Critical Comparative Analysis (Senior Scientist Insight)

A frequent source of experimental failure is the confusion between the ortho (2-) and para (4-) isomers, or between glucuronide and galactoside substrates.[1][2]

| Feature | 2-Nitrophenyl | 4-Nitrophenyl | ONPG (Galactoside) |

| Abbreviation | o-NPG-Glc | pNPG | ONPG |

| Target Enzyme | |||

| Leaving Group | 2-Nitrophenol | 4-Nitrophenol | 2-Nitrophenol |

| 410–420 nm | 405 nm | 420 nm | |

| Extinction Coeff.[1][2][5][6] ( | Low (~3,500 - 4,500 | High (~18,000 | Low (~4,500 |

| Primary Use | Differential kinetics; Permease studies | High-sensitivity kinetic assays | Standard |

Expert Note: The extinction coefficient of 2-nitrophenol is significantly lower than that of 4-nitrophenol.[1][2] Consequently, assays using the 2-isomer are roughly 4-5x less sensitive than those using the 4-isomer.[1][2] Use the 2-isomer only when specific steric properties are required or when distinguishing between isozymes with different substrate specificities.[1][2]

Part 4: Experimental Framework

Reagent Preparation

-

Buffer A (Reaction): 50 mM Sodium Phosphate, pH 7.0, 10 mM

-mercaptoethanol (stabilizes the enzyme).[1][2] -

Buffer B (Stop Solution): 0.2 M

or 1 M Glycine-NaOH, pH 10.[1][2]5. Critical: High pH is required to ionize 2-nitrophenol to its yellow phenolate form.[1][2] -

Substrate Stock: 10 mM 2-Nitrophenyl

-D-glucuronide in water or 50% DMSO. Store at -20°C.

Standard Assay Protocol (Endpoint Method)

-

Equilibration: Warm Buffer A and Substrate Stock to 37°C.

-

Reaction Mix:

-

450 µL Buffer A[1]

-

50 µL Enzyme Extract (Cell lysate or purified GUS)

-

-

Initiation: Add 100 µL Substrate Stock (Final conc: ~1.6 mM). Mix by inversion.

-

Incubation: Incubate at 37°C for 15–60 minutes.

-

Termination: Add 400 µL Buffer B (Stop Solution). The color should turn yellow immediately if activity is present.

-

Measurement: Measure Absorbance at 420 nm (Reference: Blank containing buffer + substrate + stop solution).

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the endpoint determination of GUS activity.

Part 5: Data Analysis & Troubleshooting

Calculation of Activity

Calculate specific activity using the Beer-Lambert Law (

- : Absorbance at 420 nm (corrected for blank).[1][2]

- : Total assay volume (mL).

-

: Extinction coefficient of 2-nitrophenol at 420 nm/pH 10.[1][2] Value: ~4.5

- : Incubation time (minutes).

- : Volume of enzyme added (mL).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Color Development | pH too low during measurement. | Ensure Stop Solution brings pH > 10.[2] 2-Nitrophenol is colorless at acidic pH.[1][2] |

| High Background | Spontaneous hydrolysis.[2] | Store substrate at -20°C; protect from light.[1][2] Check blank OD.[2] |

| Low Sensitivity | Wrong isomer used.[2] | If high sensitivity is needed, switch to the 4-nitrophenyl isomer ( |

References

-

Santa Cruz Biotechnology. 2-Nitrophenyl β-D-Glucuronide (CAS 137629-36-8) Product Data.[1][2][7] Retrieved from [1][2]

-

Sigma-Aldrich. p-Nitrophenyl β-D-glucuronide (Analogue Comparison). Retrieved from [1][2]

-

Jefferson, R. A., et al. (1986). "beta-Glucuronidase from Escherichia coli as a gene-fusion marker."[1][2] Proc. Natl. Acad. Sci. USA, 83:8447-8451.[2] (Foundational text on GUS assays).

-

Szasz, G. (1967). "Comparison between p-nitrophenyl glucuronide and phenolphthalein glucuronide as substrates in the assay of beta-glucuronidase."[1][2][8] Clinical Chemistry, 13(9):752-9.[1][2][8] Retrieved from

Sources

- 1. CAS 10344-94-2: p-Nitrophenyl β-D-glucuronide | CymitQuimica [cymitquimica.com]

- 2. synthose.com [synthose.com]

- 3. ≥98% (HPLC), Chromogenic β-glucuronidase substrate, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Beta-Galactosidase Assay Kit [acsu.buffalo.edu]

- 6. researchgate.net [researchgate.net]

- 7. 2-Nitrophenyl β-D-Glucuronide | CAS 137629-36-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Comparison between p-nitrophenyl glucuronide and phenolphthalein glucuronide as substrates in the assay of beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Nitrophenyl beta-D-glucuronide mechanism of action

Technical Guide: Mechanism and Application of 2-Nitrophenyl ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -D-Glucuronide[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Nitrophenyl

The core utility of this molecule relies on a two-step mechanism: the enzymatic hydrolysis of the glycosidic bond followed by the pH-dependent ionization of the aglycone (2-nitrophenol) to generate a quantifiable yellow chromophore.[2][1]

Part 1: Chemical Basis & Mechanism of Action

Structural Properties

The molecule consists of a

-

Molecular Formula:

[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Solubility: Soluble in water and polar organic solvents (DMSO, DMF).[2]

-

Role: It acts as a "Trojan horse" substrate. The glucuronic acid component mimics natural substrates (like conjugated bilirubin or drugs), facilitating entry into the enzyme’s active site.

The Reaction Pathway

The detection system is based on the liberation of the 2-nitrophenol aglycone. The reaction proceeds in two distinct phases: the enzymatic phase (neutral pH) and the detection phase (alkaline pH).

-

Enzymatic Hydrolysis: The enzyme

-glucuronidase (EC 3.2.1.[4][5]31) recognizes the glucuronyl moiety. A nucleophilic attack by a glutamate residue in the active site cleaves the glycosidic bond.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Release: Glucuronic acid and protonated 2-nitrophenol are released.[1] At neutral pH (typically pH 6.8–7.0), protonated 2-nitrophenol is relatively colorless or pale yellow.[2][1]

-

Ionization (Chromogenesis): Upon the addition of a high-pH stop solution (pH > 10), the phenolic proton is stripped, forming the 2-nitrophenolate anion .[2] This resonance-stabilized anion absorbs strongly at 405–420 nm .[2][1]

Mechanistic Visualization

The following diagram details the transition from the colorless substrate to the detectable chromophore.

Caption: Figure 1.[2][1] The sequential hydrolysis and ionization pathway of 2-Nitrophenyl

Part 2: Enzymatic Kinetics & Thermodynamics[1]

Understanding the kinetics is vital for assay optimization. The 2-nitrophenyl derivative follows Michaelis-Menten kinetics, similar to its 4-nitrophenyl counterpart, but with potential differences in affinity (

Key Kinetic Parameters

| Parameter | Description | Typical Value (E. coli GUS) | Significance |

| Michaelis Constant | 0.1 – 0.5 mM | Concentration of substrate required for half-maximal velocity.[1] Indicates affinity.[6] | |

| Turnover Number | ~3,000 | Molecules of substrate converted per active site per second.[1] | |

| pKa (Aglycone) | Acid Dissociation Constant | ~7.23 | The pH at which 50% of the product is ionized. Crucial for determining the "Stop" buffer pH. |

| Absorbance Maximum | 405 – 420 nm | The wavelength for quantifying the 2-nitrophenolate anion.[1] |

The Importance of pKa

The pKa of 2-nitrophenol is approximately 7.23 .

-

At Assay pH (6.8): The majority of the product exists in the protonated (colorless) form.[2] Continuous monitoring at this pH is possible but less sensitive than endpoint assays.

-

At Stop pH (10.0+): >99% of the product converts to the phenolate anion (yellow).[2] This maximizes sensitivity and stops the enzymatic reaction simultaneously.

Part 3: Optimized Experimental Protocol

This protocol is designed as a self-validating system .[2][1] It includes specific checkpoints to ensure that the signal observed is due to enzymatic activity and not spontaneous hydrolysis or background interference.

Reagents Preparation

-

Extraction Buffer: 50 mM Sodium Phosphate, pH 7.0, 10 mM

-mercaptoethanol, 1 mM EDTA, 0.1% Triton X-100. -

Substrate Stock (100 mM): Dissolve 2-Nitrophenyl

-D-glucuronide in DMSO. Store at -20°C. -

Stop Solution: 0.2 M

(Sodium Carbonate). This shifts pH to ~11.2.

Assay Workflow

The following workflow ensures reproducibility.

Caption: Figure 2.[2][1][7] Step-by-step workflow for the endpoint determination of GUS activity.

Detailed Steps

-

Blank Setup: Prepare a "No Enzyme" control containing only buffer and substrate. This accounts for spontaneous hydrolysis.

-

Reaction Mix: In a microplate well or cuvette, combine:

-

140

L Extraction Bufferngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

10

L Enzyme Extractngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-

-

Initiation: Add 50

L of 4 mM Substrate Working Solution (diluted from stock). -

Incubation: Incubate at 37°C for exactly 30 minutes.

-

Termination: Add 100

L of Stop Solution . The color should instantly develop (pale yellow to deep yellow depending on activity). -

Quantification: Read absorbance at 405 nm.

Calculation:

Part 4: Troubleshooting & Interference

Endogenous Background

Many tissues (mammalian liver, kidney) and bacteria contain endogenous GUS.

-

Solution: Heat inactivation of endogenous GUS is difficult as the reporter enzyme is also GUS. If using E. coli GUS (uidA) as a reporter in plants, endogenous plant GUS activity is usually low but can be suppressed by maintaining pH near 7.0-8.0, as plant GUS often has an acidic optimum (pH 4-5).[2][1]

Spontaneous Hydrolysis

2-Nitrophenyl

-

Validation: If the Blank OD > 0.1, the substrate stock has degraded. Prepare fresh substrate.

Spectral Overlap

If the crude lysate is yellow/brown (e.g., plant tannins or blood), it will interfere with 405 nm readings.

-

Correction: Use a "Sample Blank" (Lysate + Buffer + Stop Solution, no substrate) to subtract the intrinsic color of the sample.

References

-

Jefferson, R. A., et al. (1987). GUS fusions: beta-glucuronidase as a sensitive and versatile gene fusion marker in higher plants. EMBO Journal. Retrieved from [Link]

-

PubChem. (2024). 2-Nitrophenol Compound Summary. Retrieved from [Link][2][1]

-

BioTechniques. (2001). Continuous Spectrophotometric Assay for ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-Glucuronidase. Retrieved from [Link][1]

Sources

- 1. CAS 10238-21-8: Glybenzcyclamide | CymitQuimica [cymitquimica.com]

- 2. Glyburide (CAS 10238-21-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. assaygenie.com [assaygenie.com]

- 5. β-Glucuronidase - Wikipedia [en.wikipedia.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. tandfonline.com [tandfonline.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Nitrophenyl beta-D-glucuronide: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl beta-D-glucuronide (ONPG), a synthetic glycoside, is a pivotal tool in biochemical and microbiological research. Its primary utility lies in its role as a chromogenic substrate for the enzyme β-glucuronidase (GUS), an enzyme widely present in vertebrates and a significant number of bacteria, most notably Escherichia coli. The enzymatic hydrolysis of the colorless 2-Nitrophenyl beta-D-glucuronide yields D-glucuronic acid and 2-nitrophenol, a yellow-colored compound. This distinct color change provides a straightforward and quantifiable measure of β-glucuronidase activity, making it an invaluable reagent for enzyme assays, microbiological detection, and as a reporter in molecular biology. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Nitrophenyl beta-D-glucuronide, its mechanism of action, a detailed experimental protocol for its use, and a comparative analysis with other common β-glucuronidase substrates.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical characteristics of 2-Nitrophenyl beta-D-glucuronide is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃NO₉ | [1] |

| Molecular Weight | 315.23 g/mol | [1] |

| CAS Number | 137629-36-8 | [1] |

| Appearance | Off-white to pale yellow crystalline powder | |

| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) | [2] |

| Storage | Store desiccated at -20°C. Protect from light and moisture. | [2] |

While a precise melting point for 2-Nitrophenyl beta-D-glucuronide is not consistently reported in the literature, its analog, 2-Nitrophenyl β-D-galactopyranoside, has a reported melting point of 193 °C.

Mechanism of Action: The Chromogenic Assay

The utility of 2-Nitrophenyl beta-D-glucuronide is centered on its specific enzymatic cleavage by β-glucuronidase. The enzyme catalyzes the hydrolysis of the β-1 glycosidic bond linking the 2-nitrophenyl group to the glucuronic acid moiety.

This reaction releases 2-nitrophenol, which, under alkaline conditions (pH > 7), exists predominantly in its phenolate form. This phenolate ion exhibits a strong absorbance in the visible spectrum, imparting a yellow color to the solution. The intensity of this color is directly proportional to the amount of 2-nitrophenol produced, which in turn is a direct measure of the β-glucuronidase activity in the sample. The reaction can be monitored spectrophotometrically, typically at a wavelength of 405-420 nm.

For quantitative analysis, the molar extinction coefficient of the liberated 2-nitrophenolate is a critical parameter. At an alkaline pH of 10.2, the molar extinction coefficient for 2-nitrophenol is approximately 2.13 x 10⁴ M⁻¹cm⁻¹[3]. This value is essential for converting the measured absorbance into the concentration of the product, thereby allowing for the calculation of enzyme kinetics.

Experimental Protocol: β-Glucuronidase Activity Assay

This section provides a detailed, step-by-step methodology for a typical β-glucuronidase assay using 2-Nitrophenyl beta-D-glucuronide in a 96-well plate format, suitable for high-throughput screening.

I. Reagent Preparation

-

Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.0, containing 10 mM β-mercaptoethanol. The optimal pH for E. coli β-glucuronidase is typically between 6.8 and 7.5.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of 2-Nitrophenyl beta-D-glucuronide in the Assay Buffer. This solution should be prepared fresh.

-

Enzyme Solution: Dilute the β-glucuronidase enzyme or the sample containing the enzyme to the desired concentration in cold Assay Buffer.

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃) solution. This will raise the pH, stopping the enzymatic reaction and ensuring the complete conversion of 2-nitrophenol to its colored phenolate form.

-

2-Nitrophenol Standard Curve: Prepare a series of dilutions of 2-nitrophenol in the Assay Buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM) to generate a standard curve for quantifying the product.

II. Assay Procedure

-

Sample and Standard Preparation:

-

Add 50 µL of each 2-nitrophenol standard to separate wells of a clear, flat-bottom 96-well plate.

-

Add 50 µL of the enzyme solution or experimental sample to other wells.

-

Include a "no enzyme" control well containing 50 µL of Assay Buffer.

-

-

Initiation of Reaction:

-

Add 50 µL of the 10 mM 2-Nitrophenyl beta-D-glucuronide substrate solution to all wells containing standards, samples, and the control.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

-

Termination of Reaction:

-

Add 100 µL of the 0.2 M Sodium Carbonate Stop Solution to all wells.

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the "no enzyme" control from all sample readings.

-

Plot the absorbance of the 2-nitrophenol standards against their known concentrations to generate a standard curve.

-

Use the equation of the standard curve to determine the concentration of 2-nitrophenol produced in each sample.

-

Calculate the β-glucuronidase activity, typically expressed in units (U), where 1 U is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

-

Experimental Workflow Diagram

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Nitrophenyl β-D-glucuronide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for 2-Nitrophenyl β-D-glucuronide (ONPGU), a crucial chromogenic substrate for the enzyme β-glucuronidase. While its para-isomer (PNPGU) is more commonly cited, the ortho-isomer presents unique synthetic considerations and applications. We will dissect the cornerstone of its synthesis, the Koenigs-Knorr reaction, from first principles, explaining the critical role of protecting group strategy and stereochemical control. This document is structured to provide not only a replicable, step-by-step protocol but also the underlying chemical logic, empowering researchers to troubleshoot and adapt the methodology. We will cover the preparation of the key glycosyl donor, the glycosylation reaction itself, and the final deprotection steps, culminating in a purified final product.

Introduction: The Scientific Imperative for 2-Nitrophenyl β-D-glucuronide

2-Nitrophenyl β-D-glucuronide is a synthetic glycoside used extensively in microbiology and biochemistry as a chromogenic substrate to detect the activity of β-glucuronidase (GUS). Upon enzymatic hydrolysis, the colorless substrate is cleaved at the β-1 glycosidic bond, releasing 2-nitrophenol. While similar to the more common p-nitrophenol released from PNPGU[1][2], 2-nitrophenol also produces a distinct yellow color under alkaline conditions, which can be quantified spectrophotometrically[3].

The GUS enzyme is a hallmark of certain bacteria, most notably Escherichia coli, making ONPGU and its analogues invaluable tools in water quality testing, food safety analysis, and clinical diagnostics[4]. Furthermore, the principles of its synthesis are foundational to the broader field of glycochemistry, which is central to drug metabolism studies, the development of glucuronide prodrugs, and the synthesis of complex carbohydrates[5]. This guide focuses on the chemical synthesis, which offers scalability and control over the final product's purity.

The Core of the Synthesis: A Strategic Overview

The synthesis of 2-Nitrophenyl β-D-glucuronide is a multi-step process that hinges on the controlled formation of a specific stereoisomer: the β-anomer. The overall strategy can be logically divided into three core stages:

-

Preparation of the Glycosyl Donor: The starting material, D-glucuronic acid, is converted into a reactive, protected derivative known as a glycosyl halide. This "activates" the anomeric carbon for subsequent reaction.

-

Glycosylation Reaction: The activated sugar (glycosyl donor) is coupled with the aglycone, 2-nitrophenol, to form the crucial glycosidic bond. This step is the heart of the synthesis, where stereochemical control is paramount.

-

Deprotection: The protecting groups, which are essential for directing the reaction in the previous stages, are removed to yield the final, water-soluble product.

The Chemical Pathway: From Principle to Practice

Stage 1: Forging the Glycosyl Donor

The most reliable method for forming the β-glycosidic linkage required for ONPGU is the Koenigs-Knorr reaction [6]. This reaction requires a glycosyl halide donor. The key intermediate is methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate , also known as acetobromo-α-D-glucuronic acid methyl ester[7][8].

Causality Behind the Choices:

-

Methyl Ester Protection (C6): D-glucuronic acid's carboxylic acid group is acidic and nucleophilic, which would interfere with the glycosylation. It is protected as a methyl ester, typically by reacting D-glucuronolactone with sodium methoxide in methanol. This ester is stable under the conditions of the subsequent steps but can be easily removed at the end.

-

Acetyl Protection (C2, C3, C4): The hydroxyl groups are protected as acetyl esters. This prevents them from reacting with the activated anomeric center. Crucially, the acetyl group at the C2 position performs neighboring group participation [6][7]. It forms a temporary cyclic intermediate that blocks the "top" (α-face) of the sugar ring, forcing the incoming 2-nitrophenol to attack from the "bottom" (β-face). This is the key to achieving the desired 1,2-trans stereochemistry, which results in the β-glucuronide.

Stage 2: The Koenigs-Knorr Glycosylation

This is the pivotal bond-forming step. The glycosyl donor reacts with 2-nitrophenol in the presence of a promoter.

Reaction Mechanism and Key Parameters: The promoter, typically a heavy metal salt like silver carbonate (Ag₂CO₃) or mercuric cyanide (Hg(CN)₂), plays a critical role[6][7]. It acts as a halophile, abstracting the bromide from the anomeric carbon. This generates a highly reactive oxocarbenium ion intermediate.

As shown in Fig 2, the C2-acetyl group immediately attacks the oxocarbenium ion to form a stable five-membered acyl-oxonium ring. This intermediate shields the α-face. The alcohol (2-nitrophenol) can then only attack the anomeric carbon from the opposite, β-face, resulting in a stereoselective inversion of configuration and the formation of the desired β-glycosidic bond[6].

| Parameter | Typical Choice | Rationale / Field Insight |

| Solvent | Dichloromethane, Toluene | Anhydrous, non-polar aprotic solvents are required to prevent hydrolysis of the glycosyl donor and to solubilize the reactants. |

| Promoter | Silver(I) Carbonate | Acts as both a bromide scavenger and a mild acid scavenger, driving the reaction forward. Cadmium carbonate is also effective[7]. |

| Temperature | Room Temperature | The reaction is typically run at room temperature, though gentle heating may sometimes be used to increase the rate. |

| Desiccant | Drierite / Molecular Sieves | Essential for maintaining strictly anhydrous conditions, which is critical for good yields. |

Stage 3: Deprotection to Unveil the Final Product

The product of the Koenigs-Knorr reaction is methyl (2-nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate. To obtain the final product, both the acetyl groups and the methyl ester must be removed.

Saponification: A single-step basic hydrolysis (saponification) is highly effective for this transformation. Using a base such as sodium hydroxide in a methanol/water mixture cleaves both the acetyl esters and the methyl ester[9]. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Subsequent neutralization with an acid (like acetic acid or a cation-exchange resin) and purification yields the final 2-Nitrophenyl β-D-glucuronide.

Detailed Experimental Protocols

These protocols are representative and should be adapted based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Preparation of Glycosyl Donor

This protocol is adapted from established procedures for preparing acetylated glycosyl halides.[10]

-

Methyl Ester Formation: Suspend D-glucuronolactone (1.0 eq) in anhydrous methanol. Add a catalytic amount of sodium methoxide (0.05 eq) and stir at room temperature until the solid dissolves and the reaction is complete (monitored by TLC). Neutralize with Amberlite IR-120 (H+) resin, filter, and concentrate under reduced pressure to obtain the crude methyl glucuronate.

-

Acetylation: Dissolve the crude product from Step 1 in a mixture of acetic anhydride and pyridine (or sodium acetate)[11]. Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until acetylation is complete. Quench the reaction by pouring it into ice-water and extract the product with dichloromethane. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate.

-

Bromination: Dissolve the per-acetylated sugar from Step 2 in a minimal amount of dichloromethane. Add a solution of HBr in acetic acid (e.g., 33% HBr/AcOH). Stir at room temperature for 2-4 hours. Dilute the reaction mixture with dichloromethane and wash carefully with ice-cold water and saturated NaHCO₃ solution until neutral. Dry the organic layer, filter, and concentrate to give the crude glycosyl bromide donor, which should be used immediately in the next step.

Protocol 4.2: Koenigs-Knorr Glycosylation

This protocol is based on the classical Koenigs-Knorr conditions.[6][7]

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane, 2-nitrophenol (1.2 eq), and freshly prepared silver(I) carbonate (2.0 eq). Add powdered, activated 4Å molecular sieves.

-

Stir the mixture in the dark at room temperature for 1 hour.

-

Dissolve the crude glycosyl bromide donor (1.0 eq) from Protocol 4.1 in anhydrous dichloromethane.

-

Add the donor solution dropwise to the stirring mixture of 2-nitrophenol and silver carbonate over 30 minutes.

-

Allow the reaction to stir in the dark at room temperature for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts and molecular sieves. Wash the pad with dichloromethane.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected glucuronide.

Protocol 4.3: Saponification (Deprotection)

This protocol uses standard basic hydrolysis to remove ester protecting groups.[9][12]

-

Dissolve the purified protected glucuronide (1.0 eq) from Protocol 4.2 in a mixture of methanol and water (e.g., 3:1 v/v).

-

Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) dropwise until approximately 4-5 equivalents of base have been added.

-

Stir the reaction at room temperature and monitor by TLC until all starting material has been consumed (typically 2-4 hours).

-

Cool the mixture in an ice bath and carefully neutralize to pH ~7.0 by adding an acid (e.g., dilute acetic acid) or by stirring with an acidic ion-exchange resin (H+ form).

-

Concentrate the solution under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on a reverse-phase silica gel to yield pure 2-Nitrophenyl β-D-glucuronide.

Conclusion and Future Perspectives

The chemical synthesis of 2-Nitrophenyl β-D-glucuronide via the Koenigs-Knorr reaction is a robust and well-established methodology that provides excellent control over the crucial β-stereochemistry. The success of the synthesis relies on a logical protecting group strategy and the maintenance of anhydrous conditions during the key glycosylation step. While this guide provides a detailed pathway, alternative methods such as those employing glycosyl trichloroacetimidate donors or enzymatic transglycosylation offer different advantages in terms of promoter toxicity and reaction conditions, representing avenues for further process optimization. The principles outlined herein are broadly applicable to the synthesis of other aryl glucuronides, making this a valuable reference for researchers in medicinal chemistry, diagnostics, and glycobiology.

References

-

ResearchGate. Synthesis of methyl (2,3,4-tri-O-acetyl-α-d-glucopyranosyl bromide)uronate. Available from: [Link]

-

ResearchGate. Synthesis and reactions of uronic acid derivatives. X. Synthesis of methyl 1,2,3 tri O acetyl β D glucopyranuronate. Available from: [Link]

-

ResearchGate. Glucuronidations using the Koenigs-Knorr procedure. Available from: [Link]

-

Bentham Science Publishers. Synthesis and Evaluation of p-Nitrophenylβ-D-Glucopyranosiduronic Analogues as New Triggers for β-Glucuronidase Mediated Prodrug Mono- Therapy. Available from: [Link]

-

Wikipedia. Koenigs–Knorr reaction. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, glycosylation and photolysis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides. Available from: [Link]

-

ResearchGate. Chemical Glucosylation of Labile Natural Products Using a (2-Nitrophenyl)acetyl-Protected Glucosyl Acetimidate Donor. Available from: [Link]

-

Organic Syntheses. Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. Ester Deprotection. Available from: [Link]

-

MDPI. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Available from: [Link]

-

LookChem. An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. Available from: [Link]

-

Duchefa Biochemie. p-Nitrophenyl-β-D-glucuronide. Available from: [Link]

-

ResearchGate. How can one remove an acetyl protecting group from an acetylated sugar?. Available from: [Link]

-

ResearchGate. (PDF) Recent developments in chemical deprotection of ester functional group. Available from: [Link]

-

Slideshare. Koenigs knorr reaction and mechanism. Available from: [Link]

-

MDPI. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Available from: [Link]

-

PubMed. 2-nitroglycals as Powerful Glycosyl Donors: Application in the Synthesis of Biologically Important Molecules. Available from: [Link]

-

SciSpace. Studies on Koenigs-Knorr Glycosidations. Available from: [Link]

-

ResearchGate. Koenigs–Knorr Syntheses of some α-1 → 2 and β-1 → 2 linked Nitro Disaccharides. Available from: [Link]

-

Sunderland Repository. Glycosides of fluorinated p-nitrophenol offer improved sensitivity for detection of β-galactosidase and β-glucuronidase in Escherichia coli and other Enterobacterales. Available from: [Link]

Sources

- 1. CAS 10344-94-2: p-Nitrophenyl β-D-glucuronide | CymitQuimica [cymitquimica.com]

- 2. p-Nitrophenyl-β-D-glucuronide | Duchefa Biochemie [duchefa-biochemie.com]

- 3. Glycosides of fluorinated p-nitrophenol offer improved sensitivity for detection of β-galactosidase and β-glucuronidase in Escherichia coli and other Enterobacterales - SURE [sure.sunderland.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. dextrauk.com [dextrauk.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

solubility of 2-Nitrophenyl beta-D-glucuronide in different solvents

Technical Guide: Solubility & Application of 2-Nitrophenyl -D-glucuronide[1]

Executive Summary

This technical guide provides an in-depth analysis of 2-Nitrophenyl

Physicochemical Profile

Understanding the molecular characteristics of this compound is essential for accurate experimental design, particularly regarding storage and detection wavelengths.[1]

| Property | Detail |

| Compound Name | 2-Nitrophenyl |

| Synonyms | o-Nitrophenyl |

| CAS Number | 137629-36-8 (Free acid/General) |

| Molecular Weight | ~315.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Chromophore | 2-Nitrophenol (released upon hydrolysis) |

| Detection | 415–420 nm (alkaline pH) |

| pKa (Leaving Group) | ~7.23 (2-Nitrophenol) |

Critical Distinction: Do not confuse this compound with ONPG (o-Nitrophenyl

-D-galactopyranoside), which is a substrate for-galactosidase.[1] Ensure your vial specifically states "Glucuronide".[1]

Solubility Landscape

The solubility of 2-Nitrophenyl

Solvent Compatibility Table

| Solvent | Solubility Rating | Estimated Conc.[1] Limit | Usage Context |

| Water | High | ~10–50 mg/mL | Preferred for working solutions.[1] Solubility increases in slightly alkaline buffers (pH > 7.0).[1] |

| DMSO | Very High | >50 mg/mL | Ideal for highly concentrated stock solutions (100X).[1] |

| DMF | High | >50 mg/mL | Alternative organic solvent; use only if DMSO is incompatible with downstream applications.[1] |

| Ethanol | Moderate | ~10–20 mg/mL | Useful for initial wetting, but less stable for long-term storage than DMSO.[1] |

Mechanistic Insight

The glucuronic acid moiety provides significant hydrophilicity, making the compound water-soluble.[1] However, the ortho-nitro group can form intramolecular hydrogen bonds, potentially altering solvation shells compared to the para-isomer.[1]

Protocol: Stock Solution Preparation

This protocol establishes a self-validating system for preparing a 100 mM Stock Solution .

Reagents & Equipment[1][3][4]

-

2-Nitrophenyl

-D-glucuronide (Solid)[1] -

Solvent: Sterile Water (for immediate use) or Anhydrous DMSO (for storage)

-

Analytical Balance[1]

-

Vortex Mixer[1]

-

0.22

m Syringe Filter (optional, for sterilization)

Step-by-Step Methodology

-

Calculation:

-

Weighing: Accurately weigh 31.5 mg of the substrate into a sterile microcentrifuge tube.

-

Dissolution:

-

For Storage: Add 1.0 mL of Anhydrous DMSO . Vortex vigorously until the solution is completely clear.

-

For Immediate Use: Add 1.0 mL of sterile distilled water . Vortex. If turbidity persists, warm gently to 37°C or adjust pH to 7.0 (avoid high pH to prevent premature hydrolysis).

-

-

Aliquot & Store:

Experimental Application: -Glucuronidase (GUS) Assay

This assay relies on the enzymatic hydrolysis of the glycosidic bond, releasing yellow 2-nitrophenol.[1]

Reaction Mechanism

1Assay Protocol

-

Buffer Preparation: Prepare 50 mM Sodium Phosphate Buffer (pH 7.0) containing 10 mM

-mercaptoethanol (optional, to stabilize enzyme). -

Substrate Working Solution: Dilute the 100 mM Stock to 1–10 mM in the assay buffer.

-

Enzyme Reaction:

-

Add 10–50

L of Enzyme Sample (lysate/purified protein) to a well of a clear 96-well plate. -

Add 150

L of Substrate Working Solution. -

Incubate at 37°C for 15–60 minutes.

-

-

Termination (Critical):

-

Detection: Measure Absorbance at 420 nm .

Visual Workflows

Figure 1: Standardized workflow for high-throughput GUS screening using 2-nitrophenyl glucuronide.

Figure 2: Enzymatic reaction pathway.[1] Note that color development is pH-dependent.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Assay | Stock concentration too high or buffer incompatibility. | Dilute stock further before adding to buffer.[1][3] Ensure DMSO concentration in final assay is < 5%.[1] |

| High Background Color | Spontaneous hydrolysis or oxidized stock.[1] | Use fresh stock. Store DMSO stocks at -20°C. Check buffer pH (should be < 7.5 for incubation). |

| Low Signal | Wrong detection wavelength. | Ensure reader is set to 415–420 nm .[1] (Do not use 405 nm, which is optimal for para-nitrophenol).[1] |

References

-

Santa Cruz Biotechnology. 2-Nitrophenyl beta-D-Glucuronide (CAS 137629-36-8) Product Data.[1]Link[1]

-

Sigma-Aldrich.

-Glucuronidase (EC 3.2.1.31).[1]Link[1] -

PubChem. 2-Nitrophenol (Compound Summary). National Library of Medicine.[1] Link

-

Cayman Chemical. General Solubility Guidelines for Nitrophenyl Glycosides.Link[1]

An In-depth Technical Guide to 2-Nitrophenyl beta-D-glucuronide: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive overview of 2-Nitrophenyl beta-D-glucuronide (PNPG), a critical chromogenic substrate for the detection of β-glucuronidase (GUS) activity. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of PNPG, its principal applications, and detailed, field-proven experimental protocols. The focus is on providing not just procedural steps, but also the scientific rationale that underpins these methodologies, ensuring both technical accuracy and practical utility.

Introduction: The Significance of 2-Nitrophenyl beta-D-glucuronide in Enzymatic Assays

2-Nitrophenyl beta-D-glucuronide is a synthetic compound widely employed as a substrate in enzymatic assays, particularly for the detection and quantification of β-glucuronidase (GUS) activity. Its utility is rooted in its chromogenic properties; the enzymatic cleavage of the β-glycosidic bond by GUS releases 2-nitrophenol, a yellow-colored compound that can be easily quantified using spectrophotometry.[1] This direct relationship between enzyme activity and color development makes PNPG an invaluable tool in various research and diagnostic applications, from monitoring gene expression in molecular biology to screening for enzyme inhibitors in drug discovery.[1]

The GUS reporter system, which utilizes the E. coli gene uidA encoding for β-glucuronidase, is a powerful tool in plant sciences and microbiology, where endogenous GUS activity is often negligible.[2][3] In this context, PNPG serves as a key reagent for the sensitive and versatile detection of reporter gene expression.[2][4]

Physicochemical Properties of 2-Nitrophenyl beta-D-glucuronide

A thorough understanding of the physicochemical properties of 2-Nitrophenyl beta-D-glucuronide is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₈ | |

| Molecular Weight | 301.25 g/mol | [5] |

| CAS Number | 2816-24-2 | |

| Appearance | Off-white to pale yellow crystalline powder | |

| Solubility | Soluble in water (50 mg/mL) | |

| Storage Temperature | -20°C | |

| Purity | ≥99% (TLC) |

Core Application: The GUS Reporter Assay

The GUS reporter system is a widely used method for studying gene expression in organisms that lack endogenous β-glucuronidase activity, such as higher plants and most bacteria.[2] The assay relies on the enzymatic activity of GUS to cleave a substrate, leading to a detectable signal. While several substrates are available, PNPG is commonly used for spectrophotometric quantification of GUS activity.[2]

Principle of the GUS Assay with PNPG

The core of the assay is the enzymatic hydrolysis of 2-Nitrophenyl beta-D-glucuronide by β-glucuronidase. This reaction cleaves the glycosidic bond, releasing glucuronic acid and 2-nitrophenol. In an alkaline environment, 2-nitrophenol is deprotonated to form the 2-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at 405-420 nm. The intensity of the yellow color is directly proportional to the amount of 2-nitrophenol produced, which in turn is a measure of the GUS enzyme activity.

Experimental Workflow for a Quantitative GUS Assay

The following diagram illustrates the typical workflow for a quantitative GUS assay using 2-Nitrophenyl beta-D-glucuronide.

Caption: Workflow for a quantitative GUS assay using PNPG.

Detailed Protocol for Quantitative GUS Assay

This protocol provides a step-by-step guide for determining GUS activity in cell lysates.

Materials:

-

GUS Assay Buffer: 50 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 10 mM β-mercaptoethanol (add fresh).

-

Substrate Stock Solution: 100 mM 2-Nitrophenyl beta-D-glucuronide (PNPG) in GUS Assay Buffer. Prepare fresh and keep on ice.

-

Stop Solution: 0.4 M Sodium Carbonate (Na₂CO₃).

-

Cell lysate containing the GUS enzyme.

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-420 nm.

Procedure:

-

Preparation of Reagents: Prepare all solutions and keep them on ice. Pre-warm the GUS assay buffer to 37°C.

-

Reaction Setup:

-

In a microcentrifuge tube, add 800 µL of pre-warmed GUS Assay Buffer.

-

Add 200 µL of the cell lysate to the tube. Mix gently.

-

To initiate the reaction, add 20 µL of the 100 mM PNPG stock solution to achieve a final concentration of approximately 2 mM. Note the exact start time.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C. A water bath is recommended for consistent temperature control.

-

Visually monitor the development of a yellow color, which indicates the production of 2-nitrophenol.

-

-

Time Points and Stopping the Reaction:

-

At predetermined time points (e.g., 15, 30, and 45 minutes), take an aliquot (e.g., 100 µL) of the reaction mixture.

-

Immediately add the aliquot to a cuvette or microplate well containing a larger volume of the Stop Solution (e.g., 900 µL of 0.4 M Na₂CO₃). This will raise the pH, stopping the enzymatic reaction and maximizing the color of the 2-nitrophenolate ion.

-

-

Measurement:

-

Measure the absorbance of the stopped reactions at 405 nm using a spectrophotometer. Use a blank containing the assay buffer, cell lysate, and stop solution, but no PNPG.

-

-

Calculation of GUS Activity:

-

Calculate the rate of the reaction (ΔAbs/min).

-

Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient (ε) for 2-nitrophenol under these conditions is approximately 18,000 M⁻¹cm⁻¹.

-

Normalize the activity to the total protein concentration of the cell lysate, typically determined by a Bradford assay. The final activity is often expressed as nmol of product formed per minute per mg of protein.

-

Advanced Considerations and Alternative Substrates

While 2-Nitrophenyl beta-D-glucuronide is a robust and widely used substrate, certain applications may benefit from alternative detection methods. For instance, fluorimetric assays using 4-methylumbelliferyl-β-D-glucuronide (MUG) offer higher sensitivity.[2][4] For histochemical localization of GUS activity within tissues, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) is the substrate of choice, as its cleavage produces an insoluble blue precipitate.[2][3]

The choice of substrate is dictated by the specific experimental question, the required level of sensitivity, and the available instrumentation. For high-throughput screening or when very low levels of enzyme activity are expected, a fluorimetric or chemiluminescent substrate may be more appropriate.[4]

Conclusion

2-Nitrophenyl beta-D-glucuronide remains a cornerstone for the quantitative analysis of β-glucuronidase activity. Its reliability, ease of use, and the straightforward relationship between enzymatic activity and a colorimetric readout ensure its continued relevance in diverse fields of biological research. By understanding its fundamental properties and adhering to well-validated protocols, researchers can effectively leverage PNPG to gain valuable insights into gene expression and enzyme function.

References

- The Importance of 2-Nitrophenyl Beta-D-Glucopyranoside in Enzyme Research. (2026, February 14). Google Cloud.

- 2-Nitrophenyl β-D-glucopyranoside powder 2816-24-2. Sigma-Aldrich.

- gus assay. University of California, Los Angeles.

- 2-Nitrophenyl β-D-glucopyranoside | β-Glucosidase Substrate. MedChemExpress.

- o-Nitrophenyl beta-D-glucopyranoside. Glycosynth.

- β-Glucuronidase as a Sensitive and Versatile Reporter in Actinomycetes. National Institutes of Health (NIH).

- GUS reporter system. Wikipedia.

- Histochemical localization of GUS reporter activity in plant tissues. Microscopy and Imaging Center.

Sources

chromogenic properties of 2-Nitrophenyl beta-D-glucuronide hydrolysis

Chromogenic Analysis of 2-Nitrophenyl -D-Glucuronide Hydrolysis: Mechanisms and Protocols

Executive Summary

This technical guide provides an in-depth analysis of the hydrolysis of 2-Nitrophenyl

This document details the reaction mechanism, the specific chromogenic properties of the 2-nitrophenol leaving group, and provides a validated protocol for enzymatic quantification. It is designed for researchers requiring precise control over glucuronidase assays in drug metabolism and microbial identification.

Part 1: Mechanistic Principles

The Hydrolysis Reaction

The core of this assay is the hydrolytic cleavage of the glycosidic bond between the glucuronic acid moiety and the aglycone (2-nitrophenol).

Reaction Stoichiometry:

The Chromophore: 2-Nitrophenol (o-Nitrophenol)

The utility of this substrate relies entirely on the ionization properties of the leaving group, 2-nitrophenol.

-

Protonated State (Acidic/Neutral pH): At the pH of the enzymatic reaction (typically pH 6.8–7.0), a significant portion of 2-nitrophenol remains protonated (colorless to pale yellow) due to its pKa.

-

Ionized State (Alkaline pH): Upon the addition of a stopping reagent (pH > 9.0), the phenol deprotonates to form the 2-nitrophenolate anion . This anion is intensely yellow due to resonance delocalization of the negative charge into the nitro group.

Critical Distinction: Ortho vs. Para Isomers Unlike the common para-isomer (4-nitrophenol), 2-nitrophenol exhibits strong intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group. This stabilizes the protonated form, slightly shifting the pKa and significantly affecting volatility and solubility.

| Property | 2-Nitrophenol (ortho) | 4-Nitrophenol (para) | Impact on Assay |

| pKa | ~7.23 | ~7.15 | 2-NP requires slightly higher pH for full ionization. |

| 410–420 nm | 405 nm | Detection wavelength must be adjusted. | |

| Extinction Coeff.[2] ( | ~4,500 M | ~18,300 M | 2-NP is ~4x less sensitive. |

| H-Bonding | Intramolecular | Intermolecular | 2-NP is more volatile; avoid heating open wells. |

Expert Insight: The lower extinction coefficient of 2-nitrophenol makes this substrate less suitable for detecting trace enzyme levels compared to pNPG. However, it is valuable in multiplexed assays where spectral separation from other markers (absorbing at 405 nm) is required, or when studying steric specificity of glucuronidase isoforms.

Reaction Pathway Diagram

Figure 1: Mechanism of 2-Nitrophenyl

Part 2: Experimental Protocol

Reagents and Buffer Preparation

-

Assay Buffer: 50 mM Sodium Phosphate, pH 6.8 (Optimal for E. coli GUS).

-

Substrate Stock: 10 mM 2-Nitrophenyl

-D-glucuronide in water. (Note: If solubility is an issue, dissolve in a small volume of DMSO first, but keep final DMSO < 2%). -

Stop Solution: 0.2 M Glycine-NaOH, pH 10.4, or 1 M

.-

Why: The high pH is mandatory to convert 2-nitrophenol (pKa 7.23) entirely to the yellow phenolate anion.

-

Validated Assay Workflow (Standard Operating Procedure)

-

Enzyme Prep: Dilute

-glucuronidase samples in ice-cold Assay Buffer. -

Equilibration: Pre-warm 80 µL of Assay Buffer and 10 µL of Enzyme sample at 37°C for 5 minutes.

-

Initiation: Add 10 µL of 10 mM Substrate Stock. Mix gently.

-

Incubation: Incubate at 37°C for a fixed time (e.g., 15–30 minutes).

-

Note: Do not seal with adhesive that reacts with volatiles, as 2-nitrophenol is slightly volatile.

-

-

Termination: Add 100 µL of Stop Solution . The color should instantly deepen.

-

Quantification: Measure Absorbance at 420 nm (not 405 nm) within 30 minutes.

Assay Logic Flowchart

Figure 2: Step-by-step workflow for the chromogenic quantification of glucuronidase activity.

Part 3: Data Analysis & Calculation

To quantify the enzyme activity, apply the Beer-Lambert Law (

Constants

-

Path Length (

): 1 cm (standard cuvette) or ~0.6 cm (200 µL in 96-well plate). -

Extinction Coefficient (

):-

Warning: This is an approximation. For high-precision drug development assays, you must generate a standard curve using pure 2-nitrophenol (CAS 88-75-5).

-

Calculation Formula

Where:

- : Absorbance of sample.

- : Absorbance of substrate only (no enzyme).

- : Total reaction volume (mL).

- : Volume of enzyme added (mL).

- : Incubation time (min).

Comparative Performance Data

| Parameter | 2-Nitrophenyl Glucuronide | 4-Nitrophenyl Glucuronide (Standard) |

| Sensitivity | Low ( | High ( |

| Optimal | 420 nm | 405 nm |

| Volatility | Moderate (Intramolecular H-bond) | Low (Intermolecular H-bond) |

| Primary Use | Specificity Studies / Multiplexing | Kinetic Assays / High Throughput Screening |

Part 4: Applications in Drug Development

Prodrug Activation Studies

Glucuronidation is a primary Phase II metabolic pathway. De-glucuronidation by bacterial

-

Application: 2-Nitrophenyl glucuronide can serve as a structural probe to determine if specific gut bacterial isoforms prefer the ortho-substituted steric configuration, potentially differentiating between host (mammalian) and microbial glucuronidases.

Reporter Gene Assays

While 4-NPG is standard, 2-NPG can be used in dual-reporter systems where a second enzyme is monitored at a lower wavelength (e.g., <350 nm), utilizing the 420 nm peak of 2-nitrophenol to minimize spectral overlap.

References

-

Sigma-Aldrich. (n.d.). 2-Nitrophenyl

-D-galactopyranoside Product Information. (Note: Provides the extinction coefficient and spectral data for the 2-nitrophenol leaving group, applicable to the glucuronide). Link -

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 3291162, p-Nitrophenyl-beta-D-glucuronide. (Provides chemical and physical properties of the nitrophenyl glucuronide class). Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Nitrophenols: Physical and Chemical Properties. (Definitive source for pKa and volatility differences between 2-nitrophenol and 4-nitrophenol). Link

-

Study.com. (n.d.). Molar Extinction Coefficient of o-Nitrophenol.

value of ~4.5 x 10^3 for o-nitrophenol). Link

Methodological & Application

Introduction: The GUS Reporter System as a Cornerstone of Plant Molecular Biology

An Application Guide to the β-Glucuronidase (GUS) Reporter System in Plant Sciences A Technical Guide for Researchers and Drug Development Professionals

The β-glucuronidase (GUS) reporter system, derived from the Escherichia coli uidA gene, is a robust and versatile tool for analyzing gene expression in plants and other organisms.[1][2] Its widespread adoption in plant science is primarily due to the absence of intrinsic GUS activity in most higher plant species, which ensures a very low background and high signal-to-noise ratio.[3][4] This system allows researchers to qualitatively visualize the spatial and temporal patterns of gene expression through histochemical staining or to quantitatively measure the level of gene expression via fluorometric or spectrophotometric assays.[5][6]

By fusing a promoter or a coding sequence of interest to the uidA gene, the resulting GUS protein expression can be used to infer promoter activity, protein subcellular localization, or transformation efficiency.[1][2] This application note provides a detailed guide to the GUS assay, with a focus on quantitative protocols using glucuronide substrates, offering insights into the biochemical principles, step-by-step experimental procedures, and critical troubleshooting strategies.

Biochemical Principle of the GUS Assay

The GUS enzyme is a hydrolase that catalyzes the cleavage of a wide range of β-glucuronides. The choice of substrate determines the detection method.[2]

-

Histochemical Assay (Qualitative) : The most common substrate for visualizing gene expression patterns is 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc). GUS cleaves the glucuronic acid moiety from X-Gluc, producing an indoxyl derivative. This intermediate product then undergoes an oxidative dimerization, facilitated by an electron acceptor like a ferricyanide/ferrocyanide mixture, to form an intensely blue and insoluble precipitate, 5,5'-dibromo-4,4'-dichloro-indigo.[7][8][9] This precipitate marks the site of enzyme activity within the plant tissue.

-

Fluorometric Assay (Quantitative) : For sensitive quantification of GUS activity, 4-methylumbelliferyl-β-D-glucuronide (MUG) is the preferred substrate.[10][11][12] GUS hydrolysis of MUG releases the fluorochrome 4-methylumbelliferone (4-MU). When the reaction is stopped with a high-pH buffer (e.g., sodium carbonate), the 4-MU molecule is deprotonated, leading to a significant increase in its fluorescence.[13] The fluorescence, measured at an excitation wavelength of ~365 nm and an emission wavelength of ~455 nm, is directly proportional to the amount of GUS activity in the sample.[12][13][14]

-

Spectrophotometric Assay (Quantitative) : An alternative for quantitative measurement is p-nitrophenyl β-D-glucuronide (PNPG). GUS action on PNPG releases p-nitrophenol, a yellow-colored compound that can be quantified by measuring its absorbance at approximately 405-420 nm.[2][15] While less sensitive than the fluorometric MUG assay, this method is straightforward and does not require a fluorometer.[11]

Materials and Reagents

Equipment

-

Mortar and pestle, or microhomogenizer [10][16]* Microcentrifuge, refrigerated (4°C)

-

Water bath or heating block (37°C)

-

Fluorometer or microplate reader with filters for ~365 nm excitation and ~455 nm emission [12][13]* Spectrophotometer (for protein quantification)

-

Liquid nitrogen

-

Pipettes and sterile tips

-

Microcentrifuge tubes (1.5 mL)

Reagent Preparation

| Reagent | Composition | Preparation and Storage |

| GUS Extraction Buffer | 50 mM Sodium Phosphate (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 0.1% Sodium Lauroyl Sarcosinate, 10 mM β-mercaptoethanol (add fresh) | Prepare buffer stock without β-mercaptoethanol and store at 4°C. Add β-mercaptoethanol immediately before use. [17][18] |

| GUS Assay Buffer (MUG) | 2 mM 4-MUG in GUS Extraction Buffer | Dissolve 4-methylumbelliferyl β-D-glucuronide (MUG) in GUS Extraction Buffer. Prepare fresh or store aliquots at -20°C, protected from light. [10] |

| Stop Buffer | 0.2 M Sodium Carbonate (Na₂CO₃) | Dissolve sodium carbonate in deionized water. Store at room temperature. [10][13] |

| 4-MU Standard Stock (1 mM) | 1 mM 4-Methylumbelliferone (4-MU) in deionized water | Dissolve 19.8 mg of 4-MU in 100 mL of water. Store at 4°C, protected from light. [10] |

| Bradford Reagent | Commercially available | Store according to manufacturer's instructions. Typically diluted 1:5 with deionized water for use. [10] |

Detailed Protocol: Quantitative Fluorometric GUS Assay

This protocol is adapted from established methods for the sensitive quantification of GUS activity in plant extracts. [10][12][14] Part 1: Plant Protein Extraction

-

Sample Collection : Collect 100-200 mg of plant tissue (e.g., leaf discs, root segments) in a pre-chilled 1.5 mL microcentrifuge tube. Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity. [14]Samples can be stored at -80°C if necessary.

-

Tissue Homogenization : Using a pre-chilled pestle, grind the frozen tissue to a fine powder. It is critical to ensure the tissue remains frozen during this step to prevent protein degradation. [14]3. Protein Extraction : Add 200-400 µL of ice-cold GUS Extraction Buffer (with freshly added β-mercaptoethanol) to the powdered tissue. Vortex vigorously for 30 seconds to mix.

-

Lysate Clarification : Centrifuge the homogenate at >12,000 x g for 15 minutes at 4°C. [17]This will pellet cell debris.

-

Supernatant Collection : Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Keep the extract on ice at all times. [10][14]6. Protein Quantification : Determine the total protein concentration of the extract using the Bradford method. [10]Aliquot 5-10 µL of your extract for this purpose. This measurement is essential for normalizing GUS activity.

Part 2: Enzymatic Reaction and Measurement

-

Reaction Setup : In a new set of 1.5 mL tubes, pre-warm 100 µL of GUS Assay Buffer (2 mM MUG) to 37°C for 5 minutes.

-

Initiate Reaction : Add 10-20 µL of the crude protein extract to the pre-warmed assay buffer. Mix gently and immediately take a "Time 0" sample by transferring a 20 µL aliquot of the reaction mixture into a tube containing 180 µL of Stop Buffer.

-

Incubation : Incubate the remaining reaction mixture at 37°C. [10][18]The optimal incubation time can range from 15 minutes to several hours, depending on the level of GUS expression. For kinetic studies, take additional aliquots at regular intervals (e.g., 30, 60, and 90 minutes) and add them to tubes with Stop Buffer.

-

Standard Curve Preparation : Prepare a series of 4-MU standards (e.g., 0, 10, 25, 50, 100 nM) by diluting the 1 mM 4-MU stock solution in Stop Buffer. [14]5. Fluorescence Measurement : Using a fluorometer or plate reader, measure the fluorescence of your standards and time-point samples. Use an excitation wavelength of 365 nm and an emission wavelength of 455 nm. [12][13] Part 3: Data Analysis

-

Calculate 4-MU Concentration : Plot the fluorescence of the 4-MU standards against their known concentrations to generate a standard curve. Use the linear regression equation from this curve to calculate the concentration of 4-MU (in pmol) produced in each of your samples.

-

Determine Reaction Rate : Subtract the "Time 0" reading from each subsequent time point reading. Plot the amount of 4-MU produced (pmol) against time (minutes). The slope of the linear portion of this graph represents the reaction rate (pmol 4-MU / min).

-

Calculate Specific Activity : Normalize the reaction rate to the amount of total protein used in the assay.

Specific Activity (pmol 4-MU / min / µg protein) = (Reaction Rate) / (µg of total protein in the reaction)

Protocol: Histochemical (Qualitative) GUS Staining

This protocol is for visualizing the localization of GUS activity. [7][19][20]

-

Tissue Preparation : Excise small pieces of tissue (e.g., whole seedlings, leaf sections, flower buds) and place them into the wells of a microtiter plate or in a microcentrifuge tube. [20]2. Fixation (Optional) : For better tissue preservation, you can fix the samples in ice-cold 90% acetone for 20-30 minutes on ice. [8]Wash the tissue 2-3 times with wash buffer (50 mM Sodium Phosphate, pH 7.0) afterward. Note: Fixation can sometimes inhibit GUS activity, so unfixed tissue may yield stronger signals. [20]3. Staining : Submerge the tissue in GUS Staining Solution.

-

GUS Staining Solution : 100 mM Sodium Phosphate (pH 7.0), 10 mM EDTA, 0.5 mM Potassium Ferricyanide, 0.5 mM Potassium Ferrocyanide, 0.1% (v/v) Triton X-100, and 1 mg/mL X-Gluc.

-

-

Vacuum Infiltration : Place the samples under a vacuum for 5-15 minutes to ensure the staining solution fully penetrates the tissue. [8][20]5. Incubation : Incubate the samples at 37°C in the dark for 2 to 24 hours. [9][20]The incubation time will vary depending on the strength of the promoter driving GUS expression. Monitor periodically for the development of a blue color.

-

Clearing : After staining, remove the staining solution and add 70% ethanol. Incubate at room temperature, changing the ethanol several times over a few hours to a day, until the chlorophyll is completely removed and the tissue is clear, allowing for unambiguous visualization of the blue precipitate. [19][20]7. Imaging : Visualize and document the staining pattern using a stereomicroscope or light microscope.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Weak Signal | Low GUS expression; Inactive enzyme; Poor substrate penetration (histochemical); Presence of inhibitors. | Increase incubation time. Check construct integrity. Use vacuum infiltration for staining. [8]Dilute the plant extract to reduce inhibitor concentration. [17] |

| High Background (Quantitative) | Endogenous fluorescence from plant compounds; Substrate degradation. | Always subtract the "Time 0" reading. Use a non-transgenic plant extract as a blank control. Prepare MUG substrate fresh. |

| Patchy or Irregular Staining (Histochemical) | Uneven substrate penetration; Air bubbles trapped in tissue. | Ensure tissue is fully submerged. Use vacuum infiltration. [8]Adding a mild detergent (Triton X-100) to the staining buffer can help. [20] |

| Blue Color Diffusion (Histochemical) | Over-incubation; High enzyme activity causing product to spread. | Reduce the incubation time. Lower the incubation temperature. Examine samples periodically during incubation. |

References

- GUS reporter system - Grokipedia. (n.d.).

- Robison, J. (2025, May 20). Benefits of the GUS Gene Reporter System in Plants. Bitesize Bio.

- Wikipedia. (n.d.). GUS reporter system.

- Lifeasible. (n.d.). GUS Assay in Plants.

- Medford Lab. (n.d.). GUS Fluorometric Assay.

- PubMed. (n.d.). The GUS Reporter System in Flower Development Studies.

- GUS Gene Assay. (n.d.).

- Slideshare. (n.d.). Gus staining and reporter gene.

- ResearchGate. (n.d.). (PDF) Quantitative GUS Activity Assay of Plant Extracts.

- ResearchGate. (n.d.). Quantitative GUS Activity Assay of Plant Extracts.

- Cazzonelli, C. I., & Velten, J. (2009). Impact of ubiquitous inhibitors on the GUS gene reporter system: evidence from the model plants Arabidopsis, tobacco and rice and correction methods for quantitative assays of transgenic and endogenous GUS. PMC.

- Thermo Fisher Scientific. (n.d.). GUS-Light™ System.

- GUS Assay Protocol. (n.d.).

- Abcam. (2020, June 14). β-Glucuronidase (GUS) Reporter Gene Activity Detection Kit.

- Vitha, S., Beneš, K., Phillips, J.P., & Gartland, K.M.A. (1995). Histochemical localization of GUS reporter activity in plant tissues. Microscopy and Imaging Center, Texas A&M University.

- Association for Biology Laboratory Education. (n.d.). Chapter 3 Blue Plants: Transgenic Plants With The Gus Reporter Gene.

- Sullivan, S., & Gookin, T. (2022). Fake news blues: A GUS staining protocol to reduce false‐negative data. PMC.

- Hiwatashi, Y. (n.d.). 3.7 GUS staining.

- Doukhanina, E. V., et al. (n.d.). A β-glucuronidase (GUS) Based Cell Death Assay. PMC - NIH.

- Lardi, M., et al. (2022). A β-glucuronidase (GUS) Based Bacterial Competition Assay to Assess Fine Differences in Fitness during Plant Infection. PMC.

- Plant Biotechnology Resource & Outreach Center, Michigan State University. (n.d.). Histochemical GUS assay - X-Gluc DIRECT.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. GUS reporter system - Wikipedia [en.wikipedia.org]

- 3. bitesizebio.com [bitesizebio.com]

- 4. GUS Assay in Plants - Lifeasible [lifeasible.com]

- 5. The GUS Reporter System in Flower Development Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gus staining and reporter gene | PPTX [slideshare.net]

- 7. microscopy.tamu.edu [microscopy.tamu.edu]

- 8. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. x-gluc.com [x-gluc.com]

- 10. GUS Fluorometric Assay « Medford Lab [medford.colostate.edu]

- 11. GUS Gene Assay [cas.miamioh.edu]

- 12. researchgate.net [researchgate.net]

- 13. abcam.co.jp [abcam.co.jp]

- 14. researchgate.net [researchgate.net]

- 15. www-personal.umd.umich.edu [www-personal.umd.umich.edu]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Impact of ubiquitous inhibitors on the GUS gene reporter system: evidence from the model plants Arabidopsis, tobacco and rice and correction methods for quantitative assays of transgenic and endogenous GUS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ableweb.org [ableweb.org]

- 20. 3 [nibb.ac.jp]

how to use 2-Nitrophenyl beta-D-glucuronide in microbiology

Application Note: High-Fidelity Detection of Beta-Glucuronidase (GUS) Activity using 2-Nitrophenyl beta-D-glucuronide

Executive Summary

This guide details the application of 2-Nitrophenyl beta-D-glucuronide (also known as o-Nitrophenyl beta-D-glucuronide or 2-NPGlc) for the detection and quantification of beta-glucuronidase (GUS) activity.[1][2]

While frequently confused with "ONPG" (a substrate for beta-galactosidase used in total coliform testing), 2-NPGlc is a distinct chromogenic substrate specific to the GUS enzyme.[1][2] It is primarily used to identify Escherichia coli (95-97% GUS positive) and to differentiate it from other Enterobacteriaceae.[1][2] Upon hydrolysis, it releases 2-nitrophenol (o-nitrophenol), a yellow chromophore measurable at 420 nm .[1][2][3]

Key Distinction:

-

2-NPGlc (This Protocol): Targets Beta-Glucuronidase (E. coli specificity).[1][2] Product: o-Nitrophenol (Yellow,

420 nm).[1][2][3] -

PNPG (4-NPGlc): Targets Beta-Glucuronidase.[1][2][4][5][6] Product: p-Nitrophenol (Yellow,

405 nm).[1][2][7] -

ONPG: Targets Beta-Galactosidase (Lactose fermentation).[1][2][3][8] Product: o-Nitrophenol.[1][2][3][8][9]

Part 1: Mechanism of Action

The assay relies on the enzymatic hydrolysis of the beta-glycosidic bond in 2-NPGlc.[1][2] Beta-glucuronidase (EC 3.2.1.[1][2]31) cleaves the substrate, releasing glucuronic acid and the chromophore 2-nitrophenol.[2]

2-Nitrophenol acts as a pH indicator.[1][2] At neutral pH (reaction condition), it is pale yellow/colorless.[2] Upon alkalinization (pH > 9.0), it ionizes to the o-nitrophenolate anion, which exhibits an intense yellow color with a molar extinction coefficient (

Caption: Enzymatic hydrolysis of 2-NPGlc by GUS followed by alkaline ionization to produce the detectable chromophore.

Part 2: Material Preparation

Reagents Required:

-

Substrate: 2-Nitrophenyl beta-D-glucuronide (CAS 137629-36-8).[1][2]

-

Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.0.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

Permeabilizer (Optional but Recommended): Toluene or 0.1% SDS (GUS is intracellular in E. coli; permeabilization accelerates detection).[2]

Preparation Protocol:

| Component | Concentration | Preparation Instructions | Storage |

| Substrate Stock | 20 mM | Dissolve 63 mg of 2-NPGlc in 10 mL of 0.1 M Phosphate Buffer (pH 7.0).[1][2] Note: Warm gently (37°C) if dissolution is slow.[2] | -20°C (Protect from light) |

| Reaction Buffer | 0.1 M, pH 7.0 | Mix 39 mL of 1M NaH₂PO₄ and 61 mL of 1M Na₂HPO₄, dilute to 1L. | Room Temp |

| Stop Solution | 1 M | Dissolve 10.6 g Na₂CO₃ in 100 mL dH₂O. | Room Temp |

Part 3: Experimental Protocols

Protocol A: Qualitative Tube Assay (Bacterial Identification)

Purpose: Rapid screening of colonies for E. coli confirmation.[1][2]

-

Inoculum Prep: Suspend a fresh bacterial colony (18-24h) in 0.5 mL of sterile saline or Phosphate Buffer.

-

Permeabilization: Add 1 drop of toluene or 20 µL of 0.1% SDS to the suspension and vortex for 10 seconds.

-

Why? This disrupts the cell membrane, allowing the substrate to access the intracellular GUS enzyme immediately.[2]

-

-

Reaction Assembly:

-

Add 0.5 mL of Substrate Stock to the cell suspension.

-

Control: Prepare a blank tube with buffer + substrate only.[2]

-

-

Incubation: Incubate at 37°C in a water bath.

-

Observation: Check for yellow color development at 15 min, 1 hour, and 4 hours.

Protocol B: Quantitative Kinetic Assay

Purpose: Measuring specific enzyme activity (Units/mg).[1][2][3]

-

Setup: Use a spectrophotometer capable of reading at 420 nm .

-

Reaction Mix (per cuvette/well):

-

800 µL 0.1 M Phosphate Buffer (pH 7.0)

-

100 µL Enzyme Extract / Permeabilized Cell Lysate

-

100 µL 20 mM Substrate Stock (Start reaction with this addition)

-

-

Incubation: Incubate at 37°C.

-

Termination (Endpoint Method):

-

Measurement: Read Absorbance at 420 nm (

) against a reagent blank.

Data Analysis (Calculation):

Calculate the enzyme activity using the Beer-Lambert Law.[1][2][10]

- : Absorbance of sample - Absorbance of blank.[1][2]

- : Total assay volume (mL) (e.g., 1.5 mL).

- : Dilution Factor of the enzyme.[2]

-

: Extinction coefficient of o-nitrophenol at 420 nm

- : Reaction time (minutes).

- : Volume of enzyme added (mL).

Note: The extinction coefficient of o-nitrophenol (4,500) is lower than p-nitrophenol (18,500).[1][2] For low-activity samples, longer incubation times are required.[1]

Part 4: Workflow & Decision Logic

The following diagram illustrates the decision process for identifying E. coli using 2-NPGlc in conjunction with standard lactose testing.

Caption: Diagnostic logic for differentiating Enterobacteriaceae using GUS activity.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Yellow Stock Solution | Spontaneous hydrolysis or contamination.[1][2] | Discard if |

| Weak Signal | Low pH (< 9.[2][11]0) during measurement. | Ensure Stop Solution (Na₂CO₃) is added.[2][3] o-Nitrophenol is only 10-20% colored at pH 7.[1][2]0. |

| Turbidity | Cell debris scattering light.[2] | Centrifuge the reaction mix at 10,000 x g for 2 min before reading absorbance. |

| False Negative | Lack of permeabilization.[2] | GUS is intracellular.[2] Ensure toluene or SDS is used, or lyse cells via sonication.[2] |

References

-

Miller, J. H. (1972).[2][3] Experiments in Molecular Genetics. Cold Spring Harbor Laboratory.[2][3] (Establishes the extinction coefficient and protocol for o-nitrophenol based assays).

-

Manafi, M. (1996).[2] Fluorogenic and chromogenic substrates used in bacterial diagnostics.[2] Microbiological Reviews, 60(4), 605-622.[1][2] (Review of GUS substrates including nitrophenyl derivatives).

-

CymitQuimica . (n.d.).[2] 2-Nitrophenyl beta-D-glucuronide Product Data. (Confirmation of chemical identity and CAS 137629-36-8).[1][2]

-

Sigma-Aldrich . (2025).[1][2] 2-Nitrophenyl

-D-galactopyranoside (ONPG) Protocol. (Reference for o-nitrophenol extinction coefficient

Sources

- 1. CAS 10344-94-2: p-Nitrophenyl β-D-glucuronide | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Relation between ONP absorption at 420nm and - Generic - BNID 105140 [bionumbers.hms.harvard.edu]

- 4. caymanchem.com [caymanchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 10344-94-2 Cas No. | 4-Nitrophenyl-beta-D-glucuronide | Apollo [store.apolloscientific.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. Beta-Galactosidase Assay Kit [acsu.buffalo.edu]

- 10. homework.study.com [homework.study.com]

- 11. Dealing with different methods for Kluyveromyces lactis β-galactosidase purification - PMC [pmc.ncbi.nlm.nih.gov]

quantitative beta-glucuronidase assay with 2-Nitrophenyl beta-D-glucuronide

Application Note: Quantitative -Glucuronidase Assay using 2-Nitrophenyl -D-Glucuronide

Part 1: Executive Summary & Scientific Rationale

Introduction

12345In drug development, GUS is the primary driver of enterohepatic recycling . Many drugs (e.g., Irinotecan, NSAIDs) are glucuronidated in the liver to facilitate excretion.[6] However, bacterial GUS in the intestinal microbiome can hydrolyze these conjugates, releasing the parent drug back into the lumen for reabsorption.[3] This process extends the drug's half-life but also contributes to gastrointestinal toxicity.

The Substrate: 2-Nitrophenyl vs. 4-Nitrophenyl

This protocol specifically utilizes 2-Nitrophenyl

-

Standard Industry Practice: Most kits use the para isomer (4-nitrophenyl).

-

Why use the ortho (2-nitrophenyl) isomer? The ortho isomer is often utilized to differentiate specific isozymes or when steric hindrance at the active site requires a substrate with different rotational freedom than the para isomer.

-

Detection Principle: Hydrolysis releases 2-nitrophenol (o-nitrophenol), which is yellow in alkaline conditions.

-

Note: 2-nitrophenol is steam-volatile and has a slightly different spectral absorbance profile (

) compared to 4-nitrophenol (

-

Mechanism of Action